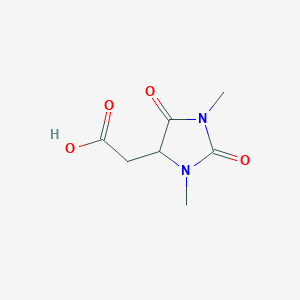

(1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid” is a chemical compound with the molecular formula C7H10N2O4 . It has a molecular weight of 186.17 . This compound is solid at room temperature .

Physical And Chemical Properties Analysis

This compound is solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique

Conformational Studies

(1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid demonstrates significant value in conformational studies. For instance, hydantoin-5-acetic acid, which contains a rigid acceptor-donor-acceptor hydrogen-bonding site and a flexible side chain, has been investigated for its conformational preferences. This is essential for understanding the properties of supramolecular complexes (Gerhardt, Tutughamiarso, & Bolte, 2012).

Synthesis of Novel Compounds

This chemical is also instrumental in the synthesis of novel compounds. For example, researchers have reported the synthesis of new 5,5-dimethylhydantoin derivatives, showcasing its utility in creating new molecular entities with potential applications in various fields of chemistry (Todorov & Naydenova, 2010).

Chemical Reactions and Transformations

In chemical research, this acid is involved in reactions leading to the formation of diverse compounds. A study highlighted its role in the reaction with aliphatic and aromatic isocyanates, forming parabanic acid O,N-acetals, a process that might involve the formation of an ylide as an intermediate (Bredereck, Simchen, & Göknel, 1970).

Photoinduced Reductive Transformation

It has been used in a reagent system for the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones. This showcases its role in facilitating specific types of chemical reactions, particularly in the field of organic synthesis (Hasegawa et al., 2004).

Synthesis of Phosphorus-Containing Dipeptide Mimetics

This acid is also used in the synthesis of phosphorus-containing dipeptide mimetics, demonstrating its applicability in the field of bioorganic chemistry (Todorov, Aneva, & Naydenova, 2011).

Acetic Acid Production from Renewable Sources

It plays a role in the catalysis of acetic acid production from CO2, methanol, and H2, indicating its importance in sustainable chemistry and the development of eco-friendly chemical processes (Qian, Zhang, Cui, & Han, 2016).

Propriétés

IUPAC Name |

2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-8-4(3-5(10)11)6(12)9(2)7(8)13/h4H,3H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSPGSOZBQHXNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)N(C1=O)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599141 |

Source

|

| Record name | (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26972-48-5 |

Source

|

| Record name | (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1319609.png)